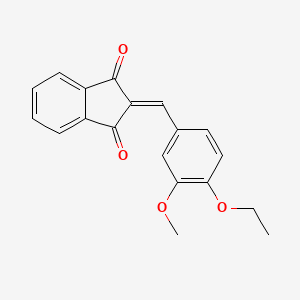
2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de un núcleo de indeno-diona sustituido con grupos etoxi y metoxi en la parte bencilideno.
Métodos De Preparación
La síntesis de 2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona típicamente implica la condensación de 4-etoxi-3-metoxibenzaldehído con 1H-indeno-1,3(2H)-diona en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como hidróxido de sodio o hidróxido de potasio, y la mezcla se refluye para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando rendimientos y pureza más altos.
Análisis De Reacciones Químicas
2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o alcanos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los grupos etoxi o metoxi son reemplazados por otros nucleófilos en condiciones apropiadas.
Aplicaciones en investigación científica
2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o tintes.
Aplicaciones Científicas De Investigación
2-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de 2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, alterando su actividad y provocando efectos posteriores. Por ejemplo, su posible actividad anticancerígena podría deberse a la inhibición de enzimas clave implicadas en la proliferación celular.
Comparación Con Compuestos Similares
2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona se puede comparar con compuestos similares como:
2-(4-etoxi-3-metoxibencilideno)-1-benzotiofeno-3(2H)-ona: Este compuesto tiene una parte bencilideno similar, pero con un núcleo de benzotiofeno en lugar de un núcleo de indeno-diona.
2-(4-etoxi-3-metoxibencilideno)[1,3]tiazolo[3,2-a]benzimidazol-3(2H)-ona: Este compuesto presenta un núcleo de tiazolo-benzimidazol, ofreciendo diferentes propiedades químicas y biológicas.
La singularidad de 2-(4-etoxi-3-metoxibencilideno)-1H-indeno-1,3(2H)-diona radica en su patrón de sustitución específico y la presencia del núcleo de indeno-diona, lo que puede conferir una reactividad y actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C19H16O4 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-[(4-ethoxy-3-methoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H16O4/c1-3-23-16-9-8-12(11-17(16)22-2)10-15-18(20)13-6-4-5-7-14(13)19(15)21/h4-11H,3H2,1-2H3 |
Clave InChI |
HWMCRFWQLVGYHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


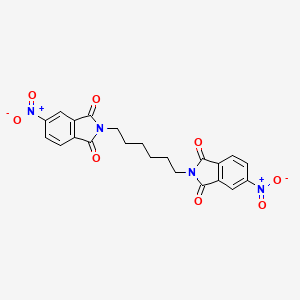
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)

![2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11709333.png)
![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)
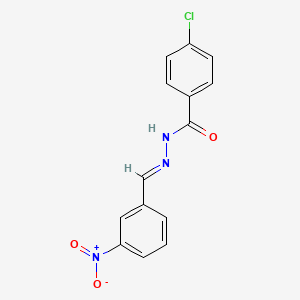

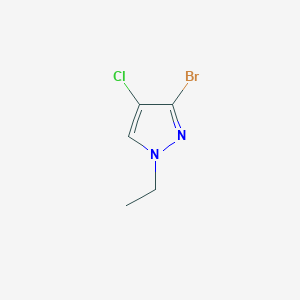
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)
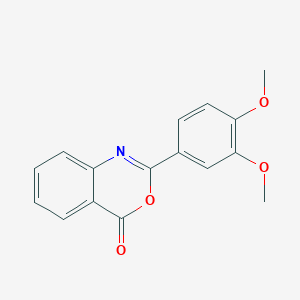

![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
